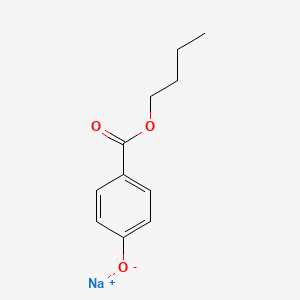

benzoic acid, 4-hydroxy-, butyl ester, sodium salt

Descripción

Contextualization within Paraben Research

Parabens, which are esters of p-hydroxybenzoic acid, have been utilized as preservatives in pharmaceuticals, cosmetics, and food products since the 1920s due to their antimicrobial properties. windows.netmdpi.com Butylparaben (B1668127), along with its sodium salt, falls within this larger family of compounds. Research into parabens as a group has been extensive, with a particular focus on their efficacy as preservatives and, more recently, their potential biological effects. windows.netmdpi.comresearchgate.net Butylparaben and its related compounds have been specifically highlighted in various studies due to their chemical properties and observed interactions in biological systems. windows.net

Historical Perspectives on Academic Inquiry into Butylparaben Sodium

The academic inquiry into butylparaben and its sodium salt can be traced back to early toxicological studies. For instance, the U.S. National Toxicology Program (NTP) reviewed oral toxicity data for both butylparaben and sodium butylparaben, reporting differing acute toxicity levels in mice for the two compounds. industrialchemicals.gov.au Early research also investigated the dermal effects of butylparaben and its sodium salt. A study from 1956 reported on the lack of sensitization in guinea pigs after intracutaneous injections of butylparaben and its sodium salt. europa.eu These initial studies laid the groundwork for more in-depth investigations into the compound's behavior.

Evolution of Research Foci on Butylparaben Sodium

The focus of research on butylparaben sodium and its parent compound, butylparaben, has evolved significantly over time. Initial studies were primarily concerned with their preservative efficacy and basic toxicological profiles. windows.netindustrialchemicals.gov.au However, in recent decades, the scientific community's attention has shifted towards understanding the potential for these compounds to interact with biological systems, particularly as endocrine disruptors. windows.netresearchgate.netrivm.nl This shift was prompted by studies demonstrating estrogenic activity of some parabens. mdpi.com Research has expanded to include investigations into the metabolic fate of these compounds in various organisms and their potential environmental impact. industrialchemicals.gov.aurivm.nl

Scope and Objectives of Current Scholarly Analysis on Butylparaben Sodium

Current scholarly analysis of butylparaben sodium is multifaceted. A primary objective is to further elucidate its biochemical and toxicological profile, including its mechanisms of action at the molecular level. ncats.ioresearchgate.net Researchers are actively investigating its potential to interact with cellular receptors and signaling pathways. researchgate.net Another key area of focus is its environmental fate and behavior, including its presence and effects in aquatic ecosystems. nih.gov Furthermore, there is ongoing research to refine analytical methods for the detection and quantification of butylparaben and its metabolites in various matrices, from environmental samples to biological tissues. mdpi.comnih.gov The overarching goal of this research is to build a comprehensive understanding of the compound's interactions with biological and environmental systems.

Structure

3D Structure of Parent

Propiedades

Número CAS |

36457-20-2 |

|---|---|

Fórmula molecular |

C11H14O3.Na C11H14NaO3 |

Peso molecular |

217.22 g/mol |

Nombre IUPAC |

sodium 4-butoxycarbonylphenolate |

InChI |

InChI=1S/C11H14O3.Na/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3; |

Clave InChI |

HEMWUBDOXTTXSX-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)C1=CC=C(C=C1)O.[Na] |

Otros números CAS |

36457-20-2 |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Synthesis and Derivatization Methodologies of Butylparaben and Its Sodium Salt

Chemical Synthesis Pathways of Butylparaben (B1668127)

The predominant method for synthesizing butylparaben is through the chemical esterification of 4-hydroxybenzoic acid with 1-butanol (B46404). wikipedia.orgresearchgate.netatamanchemicals.com This process can be catalyzed by various acidic substances and is the foundation of industrial-scale production. wikipedia.orgresearchgate.net

Esterification Reactions of 4-Hydroxybenzoic Acid with 1-Butanol

Esterification is a chemical reaction that forms an ester as the main product. In the context of butylparaben synthesis, this involves the reaction of a carboxylic acid (4-hydroxybenzoic acid) with an alcohol (1-butanol).

The Fischer esterification method, which utilizes a strong acid catalyst, is a common approach for producing butylparaben. masterorganicchemistry.com Concentrated sulfuric acid is a frequently employed catalyst for this reaction. wikipedia.orgresearchgate.netatamanchemicals.com The process typically involves heating a mixture of 4-hydroxybenzoic acid and an excess of 1-butanol in the presence of sulfuric acid. atamanchemicals.comnih.gov The reaction is often carried out under reflux conditions for several hours to drive the equilibrium towards the formation of the ester. researchgate.netatamanchemicals.com A typical laboratory-scale synthesis involves heating 4-hydroxybenzoic acid and 1-butanol, followed by the slow, dropwise addition of sulfuric acid and subsequent refluxing for approximately 8 hours. atamanchemicals.comchemicalbook.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the butylparaben ester. masterorganicchemistry.com

After the reaction is complete, the mixture is cooled, and a sodium carbonate solution may be added to neutralize the remaining acid. atamanchemicals.comchemicalbook.com The crude product is then isolated, often by separating the aqueous layer and removing the excess butanol via distillation. atamanchemicals.comchemicalbook.com Further purification is typically achieved through recrystallization from a solvent like ethanol (B145695). atamanchemicals.comchemicalbook.com

Table 1: Typical Reaction Parameters for Sulfuric Acid-Catalyzed Butylparaben Synthesis

| Parameter | Value/Condition |

|---|---|

| Reactants | 4-Hydroxybenzoic acid, 1-Butanol |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Reaction Time | ~8 hours |

| Temperature | Reflux |

| Post-Reaction | Neutralization with sodium carbonate, distillation, recrystallization |

In an effort to develop more environmentally friendly and less corrosive processes, alternative catalysts have been investigated for butylparaben synthesis.

Sodium Bisulfate (NaHSO₄): Sodium bisulfate has been successfully used as a catalyst for the synthesis of parabens. google.comresearchgate.net This solid acid catalyst offers several advantages over liquid sulfuric acid, including being less corrosive to equipment and posing fewer environmental hazards. google.com The synthesis process involves refluxing 4-hydroxybenzoic acid, n-butanol, and sodium bisulfate for approximately 5 hours. google.com The work-up procedure is similar to the sulfuric acid-catalyzed method, involving washing, drying, and distillation to obtain the final product. google.com

Ionic Liquids: Ionic liquids have emerged as potential "green" catalysts for esterification reactions. researchgate.net Certain ionic liquids, such as benzimidazole (B57391) bisulfate, have been shown to effectively catalyze the synthesis of parabens with high yields. chemicalbook.com The reaction involves refluxing 4-hydroxybenzoic acid, an alcohol, and the ionic liquid catalyst. chemicalbook.com A key advantage of using ionic liquids is the ease of separation and potential for catalyst reuse. chemicalbook.com For instance, after the reaction, the solvent can be distilled off, and the ionic liquid catalyst can be recovered by filtration and reused. chemicalbook.com Other research has explored the use of sulfonic acid type ionic liquids for the preparation of paraben compounds. google.com

Table 2: Comparison of Catalysts for Butylparaben Synthesis

| Catalyst | Advantages | Disadvantages |

|---|---|---|

| Sulfuric Acid | High efficiency, well-established method | Corrosive, environmental concerns |

| Sodium Bisulfate | Less corrosive, environmentally safer, easy to handle | May require specific reaction conditions |

| Ionic Liquids | "Green" catalyst, reusable, easy separation | Can be expensive, may require specific ionic liquids |

Acid-Catalyzed Esterification Approaches (e.g., Sulfuric Acid Catalysis)

Industrial-Scale Manufacturing Processes of Butylparaben

The industrial production of butylparaben largely mirrors the laboratory-scale acid-catalyzed esterification process but on a much larger scale. wikipedia.org The process typically begins with the reaction of 4-hydroxybenzoic acid and butyl alcohol in the presence of an acid catalyst like sulfuric acid. spectrumchemical.com This is followed by a neutralization step, often using sodium hydroxide (B78521), to remove the acidic catalyst. spectrumchemical.com An extraction phase is then employed to separate the butylparaben from the reaction mixture. spectrumchemical.com Finally, the product undergoes refinement, which may include alcohol recovery, to achieve the desired purity before being packaged and shipped. spectrumchemical.com Quality control measures are implemented throughout the process to ensure the consistency and purity of the final product.

Enzymatic Synthesis Approaches to Parabens

Enzymatic synthesis represents a greener alternative to traditional chemical methods for producing parabens. saapjournals.org This approach often utilizes lipases as biocatalysts. While much of the research in this area has focused on other parabens, the principles are applicable to butylparaben. For instance, studies have demonstrated the production of methylparaben in Escherichia coli by deploying a plant enzyme, benzoic acid carboxyl methyltransferase, along with other recombinant enzymes. oup.comnih.gov This biocatalytic approach offers the potential for synthesis under milder reaction conditions and with higher specificity, reducing the formation of byproducts. saapjournals.org

Conversion to Butylparaben Sodium Salt

Due to the poor water solubility of butylparaben, its sodium salt is often used in formulations where higher water solubility is required. atamanchemicals.com The conversion of butylparaben to its sodium salt is a straightforward acid-base reaction.

The phenolic hydroxyl group on the butylparaben molecule is acidic and can be deprotonated by a strong base. To prepare the sodium salt, butylparaben is typically treated with a sodium base, such as sodium hydroxide (NaOH). atamanchemicals.com This reaction results in the formation of sodium butylparaben and water. For example, a 20-25% solution of butylparaben can be treated with a 5% sodium hydroxide solution to facilitate its use in aqueous-based products. atamanchemicals.com

Purification and Spectroscopic Characterization of Synthetic Products

Following the synthesis of butylparaben, typically via the esterification of p-hydroxybenzoic acid with n-butanol, and its subsequent conversion to the sodium salt, purification is essential to remove unreacted starting materials, catalysts, and by-products. researchgate.netwikipedia.org The resulting products are then rigorously analyzed to confirm their chemical structure and purity.

Purification Methods

Crude butylparaben is commonly purified through recrystallization, often using ethanol. researchgate.netatamanchemicals.comchemicalbook.com The process involves dissolving the crude product in a suitable solvent, followed by cooling to induce the formation of crystals, which are then filtered. atamanchemicals.comchemicalbook.com The solubility of butylparaben is significantly higher in organic solvents like ethanol, ether, and chloroform (B151607) than in water. atamanchemicals.com Washing the crude product with a dilute sodium carbonate solution helps to remove any remaining acidic impurities. researchgate.netchemicalbook.com

For butylparaben sodium, which is a white, hygroscopic powder, purification strategies focus on ensuring the removal of any residual reactants from its formation, which involves the reaction of butylparaben with a sodium base. fengchengroup.com

Spectroscopic Characterization

A suite of spectroscopic methods is employed to verify the identity and purity of the synthesized butylparaben and its sodium salt.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of butylparaben shows characteristic absorption bands corresponding to the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the aromatic ring. nih.govnist.govnist.gov Specifically, peaks around 1681 cm⁻¹ are attributed to the C=O stretching vibration, while peaks at 1283 and 1162 cm⁻¹ correspond to the C-O-C stretching vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. t3db.casigmaaldrich.comdrugbank.com For butylparaben, the ¹H NMR spectrum would show distinct signals for the protons of the butyl chain and the aromatic ring. ebi.ac.uk

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. mzcloud.orgmassbank.eumassbank.eu The mass spectrum of butylparaben typically shows a molecular ion peak corresponding to its molecular weight. massbank.eumassbank.eu

Chromatographic Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of butylparaben and can be used as a reference standard for its determination in various samples. sigmaaldrich.comusp.org

The combination of these purification and characterization techniques ensures the production of high-purity butylparaben and butylparaben sodium, suitable for their intended applications.

Design and Synthesis of Butylparaben Sodium Derivatives for Research Purposes

The fundamental structure of butylparaben has served as a scaffold for the synthesis of various derivatives aimed at investigating structure-activity relationships and exploring new applications. The primary point of modification is often the phenolic hydroxyl group or the aromatic ring.

The synthesis of butylparaben itself involves the esterification of p-hydroxybenzoic acid with an appropriate alcohol, a reaction that can be catalyzed by acids like sulfuric acid or greener alternatives like sodium bisulfate. researchgate.netgoogle.comresearchgate.netmdpi.com This core reaction can be adapted to create a variety of paraben esters by simply changing the alcohol used. mdpi.com

For butylparaben sodium, which is the sodium salt of butylparaben, derivatization can involve reactions that target the phenolate (B1203915) or the ester group. While the primary focus in industrial synthesis is on the production of the simple sodium salt to enhance water solubility, research endeavors may explore more complex modifications. fengchengroup.comformulationbio.comfengchengroup.com

One example of derivatization for research purposes includes the preparation of inclusion complexes. For instance, butylparaben has been complexed with cationic β-cyclodextrin polymers. ebi.ac.uk The formation of these complexes was confirmed by FT-IR and 2D ¹H-¹H gCOSY NMR spectroscopy and resulted in significantly improved water solubility of the butylparaben. ebi.ac.uk

The design of such derivatives is often driven by the desire to modulate properties such as:

Solubility

Antimicrobial activity

Receptor binding affinity

Metabolic stability

By systematically altering the chemical structure of butylparaben, researchers can gain insights into the molecular features that govern its activity and develop new compounds with tailored properties for specific research applications.

Advanced Analytical Chemistry and Detection Technologies for Butylparaben Sodium

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the analysis of butylparaben (B1668127) sodium. Both liquid and gas chromatography are extensively used, often coupled with powerful detection methods to achieve low detection limits and accurate quantification. rsc.org These methods are crucial for monitoring the presence of parabens in various products and environmental samples. kau.edu.sa

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of parabens, including butylparaben sodium. rsc.orgkau.edu.saasianpubs.org Its versatility allows for the separation of multiple parabens within a single analytical run. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for parabens. iomcworld.org In this technique, a nonpolar stationary phase is used with a more polar mobile phase. A study detailing the separation of methyl, ethyl, and propyl paraben in sunscreen products utilized a reversed-phase C8 column with a mobile phase of methanol (B129727) and water (60:40 w/w), achieving successful separation. iomcworld.org Another method for the simultaneous determination of benzoic acid, methylparaben, and n-butylparaben in soy sauce employed a C18 column with a gradient elution of a formate (B1220265) buffer (pH 4.4) and acidified acetonitrile (B52724).

A stability-indicating HPLC method was developed for the simultaneous determination of a paraben mixture and its degradation products using a C18 column with a gradient elution. nih.gov The mobile phase consisted of 0.1% orthophosphoric acid in water and a mixture of water, acetonitrile, and orthophosphoric acid. nih.gov This highlights the capability of RP-HPLC to separate not only the parent parabens but also their potential breakdown products. nih.gov

Interactive Data Table: Examples of Reverse-Phase HPLC Conditions for Paraben Analysis

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

| Methyl, Ethyl, Propyl Paraben | C8 | Methanol:Water (60:40 w/w) | UV (254 nm) | iomcworld.org |

| Benzoic Acid, Methylparaben, n-Butylparaben | C18 | Gradient of Formate buffer (pH 4.4) and Acetonitrile | DAD (230 nm for BA, 254 nm for MP & BP) | |

| Paraben Mixture & Degradation Products | C18 | Gradient of 0.1% Orthophosphoric Acid in Water and Water/Acetonitrile/Orthophosphoric Acid | UV (254 nm) | nih.gov |

| Methylparaben, Propylparaben (B1679720), Sodium Salts | C18 | Acetate buffer (pH=4):Methanol (18:82) or Acetate buffer (pH=4):Acetonitrile (20:80) | UV (254 nm) | asianpubs.org |

To enhance sensitivity and specificity, HPLC systems are often coupled with advanced detectors like Photodiode Array (PDA) and tandem Mass Spectrometry (MS/MS). A PDA detector can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.

HPLC-MS/MS is a powerful technique for the determination of parabens in various matrices, including pharmaceuticals and biological samples. kau.edu.samdpi.com This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of analytes. kau.edu.sa For instance, a method was developed for the determination of six parabens and four of their derivatives in pharmaceuticals using HPLC-MS/MS, which involved solid-liquid or liquid-liquid extraction followed by analysis. kau.edu.sa The coupling of HPLC with MS/MS provides structural information, which is crucial for the unambiguous identification of the compounds. kau.edu.sa

Reverse-Phase HPLC Applications

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another key technique for the analysis of parabens. rsc.orgrjstonline.com It is particularly suitable for volatile and thermally stable compounds. Often, a derivatization step is employed to increase the volatility and improve the chromatographic behavior of the parabens. researchgate.net However, methods for analyzing underivatized parabens have also been developed. rjstonline.com

The coupling of GC with tandem mass spectrometry (GC-MS/MS) provides a highly sensitive and selective method for the determination of parabens. rjstonline.comnih.gov This technique is capable of quantifying trace levels of parabens in complex samples. nih.gov A rapid and sensitive GC-MS/MS method was developed for the determination of methyl-, ethyl-, propyl-, and butylparaben in personal care products without the need for derivatization. nih.gov The use of isotopically labeled internal standards in this method helps to correct for matrix effects and recovery losses, ensuring accurate quantification. nih.gov Another study developed a GC-MS method to identify and quantify several parabens in human breast tissue, which involved an extraction followed by derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

Interactive Data Table: GC-MS/MS Method Parameters for Paraben Analysis

| Analyte(s) | Sample Matrix | Derivatization | Key Findings | Reference |

| Methyl-, Ethyl-, Propyl-, Butylparaben | Personal Care Products | None | Rapid and sensitive method with recoveries of 97-107%. | nih.gov |

| Methyl-, Ethyl-, Propyl-, Butylparaben | Human Breast Tissue | MSTFA | Good recovery (96-113%) and low limits of detection. | researchgate.net |

| Methyl-, Ethylparaben (B1671687), and 4-hydroxybenzoic acid | Wastewater | Derivatized as butyl paraben | Successful detection in extracted ion chromatograms. | core.ac.uk |

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Time-of-Flight Mass Spectrometry (TOF/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes, leading to faster analysis times and improved resolution compared to conventional HPLC. When coupled with Time-of-Flight Mass Spectrometry (TOF/MS), it becomes a powerful tool for identifying and quantifying a wide range of compounds, including parabens. nih.gov

An analytical method combining rotating disk sorptive extraction with UHPLC-ESI-TOF/MS was developed for the determination of four parabens in water samples. nih.gov This approach eliminated the need for derivatization and reduced the chromatographic run time, offering a greener analytical solution with low detection limits. nih.gov Another study utilized UHPLC-MS/MS for the determination of 28 parabens and phenolic contaminants in dairy products, demonstrating the technique's high sensitivity and reproducibility. mdpi.com The use of UHPLC coupled with a Q-TOF mass spectrometer has also been reported for the analysis of parabens in pharmaceuticals. unirioja.es

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) and its related technique, Micellar Electrokinetic Chromatography (MEKC), are powerful analytical methods for the separation and determination of parabens, including butylparaben sodium. mdpi.comnii.ac.jp These electromigration techniques offer high separation efficiency, short analysis times, and require minimal solvent and sample volumes compared to traditional chromatographic methods like HPLC. nii.ac.jp

CE separates analytes based on their differential migration in an electric field within a narrow fused-silica capillary. For paraben analysis, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. scirp.orgpsu.edu In CZE, the separation of charged species is achieved in a buffer-filled capillary. Neutral molecules like parabens migrate with the electroosmotic flow (EOF) and are thus not separated from each other. However, at high pH, the phenolic hydroxyl group of parabens can be ionized, allowing for their separation as anions. scirp.org A CZE method was developed for the simultaneous analysis of several preservatives, including butylparaben, using a 60 mM tetraborate (B1243019) buffer at pH 9.2. scirp.org Another rapid CZE method separated methyl, ethyl, propyl, and butylparaben in under one minute using a background electrolyte of 20 mmol L-1 2-hydroxyisobutyric acid and 30 mmol L-1 triethylamine. psu.edu

MEKC is a hybrid of electrophoresis and chromatography that allows for the separation of both neutral and charged analytes. nih.gov This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration. mdpi.comnih.gov These micelles form a pseudo-stationary phase. Neutral analytes, like parabens, partition between the aqueous buffer and the hydrophobic interior of the micelles, and their separation is based on these partitioning differences. nih.gov MEKC has been successfully used for the analysis of parabens in various cosmetic products. mdpi.com One MEKC method achieved the separation of five parabens, including n-butylparaben and its isomer isobutylparaben, in less than eight minutes using a 20 mM sodium tetraborate buffer (pH 9.65) containing 30 mM SDS. nii.ac.jp Another study used a background electrolyte containing 15 mM tetraborate buffer (pH 8.5) and 40 mM SDS to simultaneously determine parabens and whitening agents in cosmetics. rsc.org The optimization of MEKC conditions, such as buffer pH, surfactant concentration, and the addition of organic modifiers like methanol or ethanol (B145695), is crucial for achieving high resolution and sensitivity. mdpi.comnih.gov For instance, one method used a buffer containing 50 mM phosphate (B84403), 80 mM SDS, and 30% methanol to resolve butylparaben from isobutylparaben. mdpi.com

| Technique | Analytes | Buffer/Mobile Phase | Separation Conditions | Detection | Reference |

|---|---|---|---|---|---|

| CZE | Butylparaben and other preservatives | 60 mM tetraborate buffer (pH 9.2) | Voltage: 25 kV then 30 kV; Uncoated fused silica (B1680970) capillary (50 µm I.D.) | UV | scirp.org |

| MEKC | n-Butylparaben, isobutylparaben, and other preservatives | 20 mM sodium tetraborate (pH 9.65) with 30 mM SDS | Fused silica capillary | UV at 200 nm | nii.ac.jp |

| Sweeping-MEKC | Butylparaben and other parabens/whitening agents | 15 mM tetraborate buffer (pH 8.5) with 40 mM SDS | Voltage: 15 kV | UV at 200 nm | rsc.org |

| MEKC | n-Butylparaben, iso-butylparaben, sec-butylparaben, and other compounds | Phosphate buffer (pH 7.0) with 10 mM SDS and 15% ethanol | Voltage: 30 kV; Capillary Temp: 45 °C | Not specified | nih.gov |

| DLLME-CE | Butylparaben and other preservatives | 50 mM phosphate buffer (pH 3.0) with 80 mM SDS and 30% methanol | Not specified | UV | mdpi.com |

Advanced Sensing Technologies for Butylparaben Sodium Detection

The demand for rapid, sensitive, and on-site detection of butylparaben has spurred the development of advanced sensor technologies. mdpi.comresearchgate.net These modern approaches offer alternatives to conventional, time-consuming laboratory methods. mdpi.com

Molecularly Imprinted Photonic Crystal (MIPC) sensors represent a novel technology for the rapid and selective screening of specific molecules like butylparaben. mdpi.comfrontiersin.org These sensors combine the specific recognition capabilities of molecularly imprinted polymers (MIPs) with the signal-reporting properties of photonic crystals. mdpi.commdpi.com An MIPC sensor for butylparaben was developed by creating recognition sites for the molecule within a photonic crystal structure. mdpi.com

This sensor provides a visual and portable method for detection. mdpi.com When the MIPC film is exposed to a sample containing butylparaben, the target molecules bind to the imprinted cavities, causing a change in the photonic crystal's structure. mdpi.comfrontiersin.org This change leads to a visible color shift, which can be used for direct, naked-eye estimation of the butylparaben concentration by comparing the sensor's color to a pre-established "color guide". researchgate.netmdpi.com For quantitative analysis, the shift in the Bragg diffraction spectrum can be measured with a fiber optic spectrometer. mdpi.com Research has shown a linear correlation between the red shift of the diffraction peak and the concentration of butylparaben. researchgate.netmdpi.com This MIPC sensor demonstrated high selectivity for butylparaben over structurally similar compounds such as methylparaben, benzocaine, and procaine. mdpi.com

| Parameter | Finding | Reference |

|---|---|---|

| Detection Principle | Visual color change and Bragg diffraction spectrum shift upon binding of butylparaben. | mdpi.com |

| Quantitative Detection Limit | 0.022 mmol·L⁻¹ | researchgate.netmdpi.com |

| Linear Correlation Coefficient (R²) | 0.9968 | mdpi.com |

| Selectivity | High selectivity against structural analogues like methylparaben, benzocaine, and procaine. | mdpi.com |

| Sample Application | Successfully tested for rapid screening in toner samples. | mdpi.com |

| Recovery in Spiked Samples | 107% | researchgate.netmdpi.com |

A variety of sensor platforms are being explored for the detection of emerging contaminants like parabens. mdpi.com These include biosensors, optical sensors, and electrochemical sensors.

Biosensors utilize a biological recognition element (e.g., enzymes, antibodies, DNA) coupled with a transducer. A novel bio-imprinted sensor for butylparaben was developed using double-stranded DNA (dsDNA) electrochemically entrapped in a polymer film on a carbon paste electrode. journalcra.com This molecularly bio-imprinted polymer (bioMIP) sensor showed high sensitivity and selectivity, with a detection limit of 0.109 μg L⁻¹. journalcra.com

Optical Sensors measure changes in optical properties (e.g., absorbance, fluorescence, refractive index) upon interaction with the analyte. The MIPC sensor described previously is a type of optical sensor that relies on changes in color and light diffraction. mdpi.com Another approach is the surface plasmon resonance (SPR) sensor, which detects changes in the refractive index at the surface of a metal film, often gold. nih.gov While not specifically detailed for butylparaben in the provided sources, SPR principles are applicable for detecting binding events at a functionalized sensor surface. nih.gov

Electrochemical Sensors measure changes in electrical properties (e.g., current, potential) resulting from a redox reaction of the analyte. researchgate.net These sensors are attractive due to their potential for simplicity, rapid analysis, and in-situ measurements. nih.gov For butylparaben, an electrochemical sensor was developed using a graphene-modified screen-printed carbon electrode, which showed a good response to its oxidation. nih.gov Another sensor was fabricated by modifying a carbon paste electrode with safranine-o capped silver nanoparticles, which was successfully applied to detect butylparaben in cosmetic samples. journalcra.com Adsorptive stripping voltammetry at glassy carbon electrodes modified with multi-wall carbon nanotubes has also been proposed for butylparaben determination. researchgate.net

The integration of nanomaterials into sensor design has significantly enhanced the sensitivity, selectivity, and response speed for detecting endocrine-disrupting chemicals like butylparaben. Nanomaterials such as carbon nanotubes (CNTs), graphene, and metal nanoparticles offer unique chemical and electrical properties, including high surface area and excellent conductivity, that are beneficial for sensor performance. nih.gov

Several nanomaterial-based electrochemical sensors have been developed for parabens. nih.gov For instance, a sensor for butylparaben was created by modifying a carbon paste electrode with silver nanoparticles (AgNPs) capped with a natural dye, which improved sensitivity and selectivity. journalcra.com Multi-walled carbon nanotubes (MWCNTs) have been used to modify glassy carbon electrodes for the determination of butylparaben using adsorptive stripping voltammetry. researchgate.net The use of reduced graphene oxide (rGO) has also been explored in electrochemical sensors for other parabens, demonstrating the synergistic effects that can be achieved by combining nanomaterials. nih.gov These platforms leverage the high catalytic activity and enhanced surface area of nanomaterials to facilitate the electrochemical detection of butylparaben at trace levels. researchgate.net

Biosensors, Optical Sensors, and Electrochemical Sensors

Sample Preparation and Matrix Effects in Complex Environmental and Biological Samples

Analyzing butylparaben in complex matrices such as wastewater, cosmetics, and biological tissues is challenging because it often exists at low concentrations and is associated with many other interfering substances. mdpi.comresearchgate.net Therefore, a sample preparation step is crucial to extract, clean up, and preconcentrate the analyte before instrumental analysis. mdpi.com This step is vital for removing matrix components that can interfere with the detection and quantification of butylparaben, an issue known as the matrix effect. researchgate.net

Matrix effects can suppress or enhance the analytical signal, leading to inaccurate results. researchgate.net For example, in the analysis of seafood, co-extracted substances like chlorophyll (B73375) can interfere with the measurement, and the use of specific sorbents like multi-walled carbon nanotubes has been shown to reduce these effects compared to standard materials. researchgate.net Similarly, when analyzing cosmetics, the complex formulation requires effective extraction to isolate parabens from potential interferences. rjstonline.com The choice of sample preparation technique is therefore critical to minimize matrix effects and ensure accurate quantification. mdpi.comresearchgate.net

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique for isolating analytes from complex sample matrices. tubitak.gov.trresearchgate.netinterchim.fr The method is based on the principle of partitioning a compound between two immiscible liquid phases, typically an aqueous sample phase and an organic solvent. interchim.fr

For the analysis of parabens in products like cosmetics and pharmaceuticals, LLE is employed to separate the moderately hydrophobic parabens from the often-aqueous product base. rjstonline.comresearchgate.net The process involves mixing the sample with a suitable organic solvent, shaking the mixture to facilitate the transfer of the analyte into the organic phase, and then separating the two layers. interchim.fr A developed LLE method for four parabens, including butylparaben, in various personal care and pharmaceutical products used an extraction step followed by analysis with GC-MS. rjstonline.com While LLE is simple, it can be labor-intensive, time-consuming, and require significant volumes of potentially toxic organic solvents. tubitak.gov.trresearchgate.net It can also suffer from issues like the formation of emulsions, which complicates the separation of the liquid phases. researchgate.netinterchim.fr To improve efficiency and reduce solvent consumption, modern variations like dispersive liquid-liquid microextraction (DLLME) have been developed and applied to paraben analysis. tubitak.gov.trpsu.edu

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation and concentration of parabens, including butylparaben, from diverse matrices such as cosmetics, water, and biological fluids. mdpi.comresearchgate.net The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest while the rest of the sample matrix passes through. researchgate.net The retained analytes are then eluted with a small volume of a suitable solvent. researchgate.net

This technique is valued for its efficiency, speed, and ability to effectively clean up complex samples. researchgate.netresearchgate.net Common sorbents used for paraben extraction include reversed-phase materials like C18 and C8, which are effective at retaining moderately nonpolar compounds like butylparaben from aqueous solutions. mdpi.comresearchgate.netscielo.br For instance, an online SPE-LC-MS/MS method using a PLRP-S cartridge has been developed for quantifying parabens in urban waters, demonstrating the robustness of SPE with over 500 sample injections on a single cartridge. scielo.br Another study employed C18 SPE cartridges for extracting parabens from wastewater and river water samples before HPLC-DAD analysis. mdpi.com The selection of the sorbent and elution solvent is critical and is optimized based on the specific properties of the analyte and the sample matrix to ensure high recovery and effective purification. researchgate.net

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation method used for the determination of parabens in various samples, particularly water. researchgate.netnih.govmdpi.com The technique involves the exposure of a fused-silica fiber coated with a polymeric stationary phase to a sample or its headspace. researchgate.net Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for desorption and analysis. researchgate.net

Key advantages of SPME include its simplicity, minimal solvent usage, and the integration of extraction, concentration, and sample introduction into a single step. researchgate.netresearchgate.net For the analysis of parabens, including butylparaben, polyacrylate (PA) coated fibers have been shown to provide the highest enrichment factors. researchgate.netnih.gov The efficiency of the extraction is influenced by several parameters that require optimization, including:

Extraction Time and Temperature : A direct extraction is often carried out at room temperature for a specified duration, for example, 30-40 minutes. researchgate.netresearchgate.net

Salt Addition : The addition of salt, such as sodium chloride (e.g., 150 mg/mL), to the sample can enhance the extraction efficiency by decreasing the analyte's solubility in the aqueous phase. researchgate.netnih.gov

Sample Agitation : Stirring the sample during extraction facilitates the mass transfer of the analyte to the fiber. researchgate.net

SPME has been successfully coupled with GC-tandem mass spectrometry (GC-MS/MS) for the determination of parabens at ng/L levels in water samples. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a powerful pre-concentration technique known for its simplicity, speed, low cost, and high enrichment factors. psu.eduresearchgate.netscielo.br It is based on a ternary solvent system where a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) is rapidly injected into the aqueous sample. psu.eduscielo.br This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer from the aqueous phase to the extraction solvent. psu.edunih.gov The extraction solvent is then collected by centrifugation for analysis. researchgate.net

The optimization of several parameters is crucial for the successful application of DLLME in the analysis of butylparaben: psu.eduresearchgate.net

Extraction and Disperser Solvents : The choice of solvents is critical. For example, 1-dodecanol (B7769020) has been used as an extraction solvent, and methanol as a disperser solvent for paraben analysis in beverages. psu.edu Chloroform (B151607) (extraction) and ethanol (disperser) have also been employed. researchgate.net

Solvent Volumes : Small volumes, typically in the microliter range, are used. For instance, optimized conditions might involve 70 µL of extraction solvent and 500 µL of disperser solvent. psu.edu

Sample pH : The pH of the sample solution is adjusted to ensure the analytes are in their neutral form to facilitate extraction. A pH of 4 is commonly used for parabens. psu.edu

Extraction Time : Extraction is typically very fast, often completed in under a minute with vortexing. psu.edu

DLLME has been effectively used for determining parabens in various matrices, including beverages, personal care products, and biological samples like breast milk, achieving high enrichment factors and low detection limits. psu.eduscielo.brnih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is recognized as a "green" analytical technique because it primarily uses carbon dioxide (CO2) as the extraction solvent, which is non-toxic, non-flammable, and environmentally benign. researchgate.netresearchgate.netgerli.com The technique involves using a fluid, typically CO2, at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. gerli.com This supercritical fluid has high diffusivity and low viscosity, allowing for efficient penetration into sample matrices and rapid extraction of analytes. gerli.com

SFE has been applied to the extraction of parabens and other preservatives from complex matrices like cosmetics. researchgate.netnih.gov The efficiency of SFE depends on several operational parameters:

Pressure and Temperature : These parameters control the density and solvating power of the supercritical fluid. For paraben extraction from cosmetics, conditions such as 14,000 kPa and 65°C have been used. nih.gov

Static and Dynamic Extraction Times : A typical SFE procedure involves an initial static phase, where the sample is soaked in the supercritical fluid (e.g., 5-10 minutes), followed by a dynamic phase, where fresh fluid continuously flows through the extraction vessel (e.g., 15-20 minutes). nih.govresearchgate.net

Modifiers : To enhance the extraction of more polar compounds, a small amount of an organic solvent (modifier), such as methanol, can be added to the supercritical CO2. gerli.com

SFE can be coupled online with other techniques, such as headspace solid-phase microextraction (HS-SPME), to further improve sensitivity and selectivity for the analysis of preservatives in cosmetics. researchgate.net

Matrix Solid-Phase Dispersion (MSPD)

Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation process that integrates sample homogenization, extraction, and cleanup into a single step. researchgate.netnih.gov The technique involves blending a solid or semi-solid sample directly with a solid-phase sorbent (dispersant), such as Florisil or silica gel, using a mortar and pestle or by vortexing. researchgate.netnih.gov This process disrupts the sample architecture and disperses it over the surface of the sorbent. The resulting blend is then transferred to a column, and analytes are eluted with appropriate solvents, while interfering matrix components are retained by the sorbent. researchgate.netmdpi.com

MSPD is particularly advantageous for complex solid and semi-solid samples like seafood and cosmetics. nih.govmdpi.com An effective MSPD method for determining four parabens, including butylparaben, in seafood involved the following optimized parameters: nih.gov

Sample and Dispersant : 0.5 g of freeze-dried seafood was dispersed with 1.0 g of Florisil. nih.gov

Co-sorbents : The blend was transferred to a column containing silica gel and C18 as clean-up co-sorbents. nih.gov

Elution Solvent : The target parabens were eluted with 12 mL of acetonitrile. nih.gov

The versatility of MSPD allows for its application to a wide range of analytes and matrices, and recent advancements include the use of magnetic nanoparticles as the dispersing material, which simplifies the separation of the sorbent from the sample extract. researchgate.netresearchgate.net

Method Validation and Quality Control in Analytical Studies

Method validation is a critical component of quality control in analytical chemistry, ensuring that a specific method is reliable, reproducible, and suitable for its intended purpose. asianpubs.orgaxios-research.com For the analysis of butylparaben sodium, analytical methods are validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2 (R1). asianpubs.org The validation process assesses several key performance characteristics to provide a high level of assurance in the analytical data.

Key validation parameters include: asianpubs.orgrjstonline.com

Linearity : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r or R²) of the calibration curve, which should ideally be >0.99. asianpubs.orgrjstonline.comrsc.org

Accuracy : The closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 50%, 100%, and 150%). asianpubs.org Recoveries are expected to be within an acceptable range, for example, 93.9% to 106.2%. rsc.org

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. asianpubs.org

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. asianpubs.org

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. asianpubs.org

These validation studies are essential for the implementation of analytical methods in quality control laboratories for the routine analysis of butylparaben in various products. asianpubs.orgaxios-research.com

Limits of Detection and Quantification Strategies

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics in the validation of analytical methods, particularly for trace analysis of compounds like butylparaben.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. rsc.org

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rsc.org

These limits are typically determined based on the signal-to-noise (S/N) ratio, where the LOD is commonly established at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1. rsc.org The strategy for determining LOD and LOQ involves analyzing a series of low-concentration samples or blank samples spiked at the estimated limit. rsc.org

The achievable LOD and LOQ for butylparaben are highly dependent on the sample preparation technique and the analytical instrumentation used. Advanced extraction methods like SPME and DLLME, combined with sensitive detectors like mass spectrometers, allow for the determination of butylparaben at very low concentrations (ng/L or ng/g). nih.govpsu.edunih.gov

The table below presents a summary of LOD and LOQ values for butylparaben obtained using different analytical methodologies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Butylparaben using Various Analytical Methods

| Analytical Technique | Extraction Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| HPLC-UV | DLLME-SFO | Beverages | 0.17 ng/mL | - | psu.edu |

| GC-MS | MSPD | Seafood | - | 1.0 ng/g | nih.gov |

| UHPLC-IC | - | Cosmetics | 80 µg/L | 270 µg/L | rsc.org |

| HPLC | - | Shampoo/Conditioner | 0.185 µg/mL | 0.560 µg/mL | asianpubs.org |

| GC-MS/MS | SPME | Water | - | 0.025 ng/mL | nih.gov |

| LC-DAD | SPE | Soy Sauce | - | 0.11 mg/kg |

This table is interactive. You can sort the columns by clicking on the headers.

Recovery Rate and Selectivity Assessment

The efficiency of an analytical method is often judged by its recovery rate—the percentage of a known amount of an analyte, in this case, Butylparaben, that is successfully detected. High recovery rates are essential for accurate quantification. Various extraction techniques are utilized to isolate parabens from complex sample matrices before analysis. These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more recent innovations like dispersive liquid-liquid microextraction (DLLME) and magnetic solid-phase extraction (MSPE). researchgate.netnajah.edu

The recovery rates for Butylparaben can vary significantly depending on the extraction method and the sample matrix. For instance, studies have reported recovery rates for parabens in water matrices ranging from 88.8% to 100.63% using a vortex-assisted dispersive liquid-liquid extraction method. mdpi.com Another study utilizing SPE for analyzing parabens in urban water samples reported recovery values between 90.78% and 104.89%. mdpi.com In the analysis of human breast milk, a method involving precipitation, evaporation, and C18 cleanup achieved recovery rates of 91% to 110%. nih.govscience.gov Similarly, a method for food samples using acetonitrile extraction and C18 SPE cleanup reported recoveries of 84.5% to 108.8%. psu.edu

The selectivity of an analytical method refers to its ability to distinguish the target analyte from other compounds in the sample. This is particularly crucial when dealing with complex matrices like cosmetics or environmental samples, which may contain numerous other substances. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful techniques that provide excellent selectivity for paraben analysis. mdpi.comresearchgate.net The choice of the stationary phase in chromatography is critical for achieving good separation and selectivity. nih.govresearchgate.net For example, a cyano (CN) stationary phase has been shown to be superior for the simultaneous determination of caffeine, methylparaben, and butylparaben in terms of peak shape and retentivity. nih.govresearchgate.net

Table 1: Recovery Rates of Butylparaben Using Various Extraction Methods

| Extraction Method | Sample Matrix | Recovery Rate (%) | Reference |

| Vortex-Assisted Dispersive Liquid-Liquid Extraction | Water | 88.8 - 100.63 | mdpi.com |

| Solid-Phase Extraction (SPE) | Urban Water | 90.78 - 104.89 | mdpi.com |

| Magnetic Solid-Phase Extraction (MSPE) | Cream Products | 87.9 - 100.8 | najah.edu |

| Liquid-Liquid Extraction & Solid-Phase Extraction | Soy Sauce | 100.5 - 103.3 | |

| Acetonitrile Extraction & C18 SPE | Food Samples | 84.5 - 108.8 | psu.edu |

| Precipitation, Evaporation & C18 Cleanup | Human Breast Milk | 91 - 110 | nih.govscience.gov |

Calibration Approaches and Data Integrity Protocols

Accurate quantification in analytical chemistry relies on the establishment of a reliable relationship between the analytical signal and the concentration of the analyte. This is achieved through calibration. A common approach is the creation of a calibration curve, where the responses of a series of standard solutions of known concentrations are measured. nih.govresearchgate.netscielo.br The linearity of this curve, typically assessed by the coefficient of determination (R²), is a key indicator of the method's suitability. An R² value greater than 0.99 is generally considered acceptable, indicating a strong linear relationship. nih.govscielo.brasianpubs.org

For instance, in the analysis of parabens in shampoos and hair conditioners using HPLC, calibration curves were linear with regression coefficients greater than 0.9999 for all parabens. asianpubs.org Another study on the analysis of parabens in urban waters using online SPE-LC-MS/MS reported a linear coefficient of determination (R²) above 0.99 for all analytes. scielo.br

Data integrity protocols are essential to ensure the reliability and defensibility of analytical results. These protocols encompass a range of practices, including method validation, quality control, and proper documentation. Method validation, as per guidelines like those from the International Council for Harmonisation (ICH), involves demonstrating that an analytical method is suitable for its intended purpose. nih.govresearchgate.netasianpubs.org This includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netasianpubs.org

Quality control (QC) samples at different concentrations (low, medium, and high) are regularly analyzed alongside unknown samples to monitor the performance of the analytical method. nih.govresearchgate.net The accuracy, often expressed as percent recovery of the known concentration, and precision, typically represented by the relative standard deviation (RSD), are calculated from these QC samples. nih.govresearchgate.netscielo.brresearchgate.net For example, a study on human urinary parabens reported accuracy between 92.2% and 112.4% and precision (coefficient of variation) between 0.9% and 9.6%. researchgate.net

Table 2: Calibration and Data Integrity Parameters for Butylparaben Analysis

| Analytical Method | Linearity (R²) | Accuracy (%) | Precision (%RSD or %CV) | Reference |

| HPLC-UV | > 0.9999 | - | - | asianpubs.org |

| Online SPE-LC-MS/MS | > 0.99 | 86 - 111 (at LOQ) | 1 - 18 (at LOQ) | scielo.br |

| HPLC | > 0.998 | - | < 2 | nih.gov |

| LC-MS/MS | > 0.999 | 92.2 - 112.4 | 0.9 - 9.6 | researchgate.net |

| LC-DAD | > 0.90 | 100.5 - 103.3 | 0.15 - 1.89 |

Environmental Dynamics and Biotransformation Pathways of Butylparaben Sodium

Environmental Release and Distribution Mechanisms

The release of butylparaben (B1668127) sodium into the environment is primarily linked to human activities and the subsequent disposal of products containing this compound.

Release from Consumer Products and Industrial Sources

Butylparaben sodium is an ingredient in a wide array of products, including cosmetics, personal care items, and some pharmaceuticals. industrialchemicals.gov.audrugs.com The normal use of these products, such as washing off cosmetics or the excretion of ingested pharmaceuticals, results in the release of butylparaben into domestic wastewater streams. industrialchemicals.gov.au Industrial manufacturing processes that utilize butylparaben also contribute to its release into wastewater. industrialchemicals.gov.aumdpi.com While butylparaben is used in various consumer products, its application as a food additive or in food contact materials is restricted in some regions, such as the European Union. rivm.nl

Occurrence in Wastewater Treatment Plant Effluents and Biosolids

Wastewater containing butylparaben and its sodium salt enters wastewater treatment plants (WWTPs), which serve as a significant pathway for its environmental distribution. industrialchemicals.gov.au Although WWTPs can remove a high percentage of parabens from wastewater, trace amounts can still be detected in the final effluent that is discharged into surface waters. researchgate.netscispace.com

Parabens, including butylparaben, have a tendency to accumulate in the solid materials separated during wastewater treatment, known as sewage sludge or biosolids. researchgate.netfrontiersin.org This is due to their tendency to partition into the suspended solid phase in river water. researchgate.netresearchgate.net Consequently, the application of biosolids to agricultural land as a fertilizer can introduce these compounds into the terrestrial environment. frontiersin.org Studies have detected various parabens in sewage sludge, with concentrations varying depending on the specific paraben and the location of the WWTP. windows.netresearchgate.net

Partitioning in Aquatic and Terrestrial Compartments

Once released into the environment, butylparaben sodium dissociates into the butylparaben anion and a sodium cation. industrialchemicals.gov.au The environmental behavior is then dictated by the properties of butylparaben. In aquatic systems, butylparaben is expected to partition between the water column and sediment. nih.gov Its lipophilicity, or tendency to dissolve in fats and oils, suggests it will adsorb to suspended solids and sediment. windows.netnih.gov This process is influenced by factors such as the organic content and pH of the sediment. researchgate.net

In terrestrial environments, butylparaben released through the application of biosolids is expected to exhibit low to high mobility in soil, depending on the soil's characteristics. windows.net Biodegradation is considered a significant process affecting its fate in soil. windows.net

Environmental Fate Processes

The ultimate fate of butylparaben in the environment is governed by several processes that determine its persistence and transformation.

Adsorption to Environmental Particulates (Sediment, Suspended Solids)

Due to its chemical properties, butylparaben has a tendency to adsorb to organic particles in the environment, such as sediment and suspended solids in water bodies. researchgate.netnih.gov This adsorption is a key process influencing its distribution and bioavailability in aquatic ecosystems. windows.net The partitioning of parabens into the solid phase has been observed in river water, indicating their affinity for environmental matrices. researchgate.netresearchgate.net The extent of this adsorption can be influenced by the pH of the water, as a higher pH can lead to ionization of the paraben, which may decrease its hydrophobicity and subsequent sorption. scispace.com

Volatilization from Aqueous Systems

Volatilization, the process of a chemical evaporating from water into the air, is not considered a significant environmental fate process for butylparaben. nih.govperflavory.com This is based on its estimated Henry's Law constant, which is a measure of a compound's tendency to partition between air and water. nih.govperflavory.com The low estimated value suggests that butylparaben will predominantly remain in the aqueous phase rather than escaping into the atmosphere. perflavory.com Similarly, volatilization from moist soil surfaces is also expected to be negligible. nih.gov

Interactive Data Table: Environmental Fate and Partitioning Parameters for Butylparaben

| Parameter | Value | Reference |

| Estimated Koc | 520 | nih.gov |

| Estimated Henry's Law Constant | 6.0 x 10⁻⁹ atm-cu m/mole | nih.govperflavory.com |

| Water Solubility | 150 mg/L at 80°C | ejournals.eu |

| pKa | ~8.2 | scispace.com |

Biodegradation and Microbial Transformation

Biodegradation is considered a significant environmental fate process for butylparaben. nih.gov Studies have shown that both benzylparaben and butylparabens are relatively biodegradable in river water, although the rate of degradation can depend on the specific sampling site and time. scispace.com

In natural aquatic environments, butylparaben undergoes slow biodegradation. uni.opole.pl The half-life for n-butylparaben in natural water bodies has been observed to range from 9.5 to 16 hours, with the rate influenced by temperature, which ranged from 20 to 28°C in the studies. uni.opole.plresearchgate.net This suggests that microbial activity plays a crucial role in the breakdown of this compound in aquatic systems.

The primary metabolite formed during the biodegradation and metabolism of butylparaben is 4-hydroxybenzoic acid (4-HB). acs.org This metabolite is commonly found in environmental samples where parabens are present. In a study of marine mammals, 4-HB was the predominant paraben metabolite detected in all tissue samples, with concentrations reaching hundreds to thousands of nanograms per gram of tissue. acs.org A significant positive correlation was observed between the concentrations of methylparaben (another common paraben) and 4-HB, suggesting a common source of exposure and subsequent metabolism. acs.org The widespread presence of 4-HB in the environment, including in the livers of polar bears, indicates its persistence and broad distribution. acs.org

Role of Microbial Communities in Butylparaben Removal

Bioaccumulation Potential in Non-Human Organisms

While butylparaben has a high octanol-water partition coefficient, which can indicate a potential for bioaccumulation, studies have shown that this potential may be mitigated by metabolism within organisms. ejournals.euindustrialchemicals.gov.au

The potential for butylparaben to bioconcentrate in aquatic organisms is considered high based on an estimated Bioconcentration Factor (BCF) of 200. nih.gov However, experimental studies have demonstrated that butylparaben shows little tendency to bioaccumulate in rainbow trout. nih.gov In one study, less than 1% of the total ingested butylparaben remained in the liver tissue of rainbow trout after 12 days of exposure. industrialchemicals.gov.au Similarly, another study found that less than one-thousandth of the total amount of orally administered butylparaben was retained in the liver of rainbow trout at the end of the experiment. nih.gov This low retention is attributed to rapid metabolism of the compound within the fish. industrialchemicals.gov.au Despite low accumulation in tissues, exposure to butylparaben in water can lead to measurable plasma concentrations in fish. nih.gov

Interactive Data Table: Environmental Fate of Butylparaben

| Parameter | Value | Environmental Compartment/Organism | Reference |

| Hydrolysis | Subject to hydrolysis at pH > 7 | Aqueous solutions | ejournals.euatamanchemicals.com |

| Biodegradation Half-Life | 9.5 - 16 hours | Natural water bodies | uni.opole.plresearchgate.net |

| Primary Metabolite | 4-hydroxybenzoic acid (4-HB) | Biota (e.g., marine mammals) | acs.org |

| Bioconcentration Factor (BCF) | Estimated at 200 | Aquatic organisms | nih.gov |

| Bioaccumulation in Rainbow Trout | Low; < 1% of ingested amount retained in liver | Fish | industrialchemicals.gov.aunih.gov |

Trophic Transfer Considerations in Aquatic Food Webs

The introduction of Butylparaben sodium into aquatic environments raises significant concerns regarding its potential to move through the food chain. The trophic transfer of this compound, which dictates its accumulation in organisms at different levels of the food web, is a critical aspect of its environmental risk assessment. This process is primarily governed by the interplay of bioaccumulation, biomagnification, and the metabolic capabilities of the organisms.

The lipophilic nature of butylparaben, indicated by its high octanol-water partition coefficient (log Kow > 4.2), suggests a potential for it to accumulate in the fatty tissues of aquatic organisms. ejournals.eu This process, known as bioaccumulation, is the uptake of a chemical from all sources, including water and food. Research has shown that while environmental concentrations of parabens in surface water can be low, higher concentrations are often detected in the tissues of aquatic animals, indicating that bioaccumulation is occurring. frontiersin.org For instance, butylparaben concentrations as high as 70 ng/g have been recorded in fish tissue. frontiersin.org Studies on freshwater fish have also noted a body size-dependent bioaccumulation of parabens, where concentrations tend to increase with the weight of the fish, suggesting that accumulation outweighs growth dilution effects. nih.gov

The potential for bioconcentration, which is the uptake of a substance from water alone, is also a key consideration. The estimated Bioconcentration Factor (BCF), a measure of this potential, for butylparaben is 200, which suggests a high likelihood of accumulation directly from the water column into aquatic organisms. nih.gov

Once butylparaben enters the base of the food web, it can be transferred to higher trophic levels, a process known as biomagnification. This can lead to progressively higher concentrations of the compound in predators. Studies have demonstrated that parabens can undergo biomagnification in aquatic food chains. mdpi.com A key metric for this is the Trophic Magnification Factor (TMF). A TMF value greater than 1 indicates that the chemical is biomagnifying. Research on related parabens, such as methylparaben, has reported a TMF of 1.83 in a subtropical marine food web, signifying considerable biomagnification. industrialchemicals.gov.auacs.orgnih.gov

However, the extent of trophic transfer is significantly influenced by the biotransformation and metabolism of butylparaben within organisms. Aquatic species, particularly fish, possess metabolic pathways to break down parabens. ejournals.euindustrialchemicals.gov.au A study on rainbow trout demonstrated rapid metabolism, with less than 1% of the total ingested butylparaben remaining in the liver tissue after a 12-day feeding experiment. industrialchemicals.gov.au The primary metabolite of paraben degradation is 4-hydroxybenzoic acid (4-HB). acs.orgnih.gov Investigations into the trophic transfer of this metabolite have found a low TMF value of 0.30, indicating that it is effectively metabolized and excreted, and does not biomagnify through the food web. acs.orgnih.gov This highlights the critical role of metabolic processes in mitigating the biomagnification potential of the parent butylparaben compound.

Interactive Data Table: Bioconcentration and Trophic Magnification Factors for Parabens

Below is a summary of key research findings on the bioaccumulation and trophic magnification of parabens in aquatic environments.

| Parameter | Chemical | Value | Organism/System | Finding | Reference |

| BCF | Butylparaben | ~200 (estimated) | Aquatic Organisms | Suggests a high potential for bioconcentration from water. | nih.gov |

| TMF | Methylparaben | 1.83 | Subtropical Marine Food Web | Indicates considerable biomagnification. | industrialchemicals.gov.auacs.orgnih.gov |

| TMF | 4-Hydroxybenzoic acid (4-HB) | 0.30 | Subtropical Marine Food Web | Suggests the metabolite is metabolized and excreted, not biomagnified. | acs.orgnih.gov |

| Tissue Concentration | Butylparaben | 70 ng/g | Fish | Demonstrates bioaccumulation is occurring in natural environments. | frontiersin.org |

| Metabolism | Butylparaben | <1% remaining | Rainbow Trout (liver) | Shows evidence of rapid metabolism in fish. | industrialchemicals.gov.au |

Ecotoxicological Mechanisms and Ecological Impacts of Butylparaben Sodium

Effects on Aquatic Microbiota and Algal Communities

The presence of butylparaben (B1668127) in aquatic ecosystems can lead to significant changes in the foundational microbial communities that underpin the health of these environments. nih.gov Periphyton, complex assemblages of algae, bacteria, and other microorganisms attached to submerged surfaces, are particularly susceptible to these effects. nih.gov

Algae within the periphyton are sensitive to butylparaben exposure. nih.gov At high concentrations (5000 μg L⁻¹), a notable inhibition of algal growth was recorded, as indicated by decreases in both chlorophyll (B73375) a content and total algal biovolume by the end of a 32-day study. nih.govresearchgate.net Furthermore, the photosynthetic efficiency of the algae was compromised, with a measured inhibition of the maximal Photosystem II quantum yield (Fv/Fm) observed on day 24 of the experiment. nih.govresearchgate.net

Separate studies on the unicellular alga Dunaliella tertiolecta confirm these toxic effects. Exposure to butylparaben sodium resulted in a significant decrease in chlorophyll and carotenoid content, as well as a reduction in the number of viable algal cells. researchgate.netnih.gov

Table 1: Effects of Butylparaben on Periphyton Biofilm Components

| Parameter | Concentration | Observation | Source(s) |

|---|---|---|---|

| Algal Growth | 5000 μg L⁻¹ | Inhibition, indicated by reduced chlorophyll a and total biovolume. | nih.gov, researchgate.net |

| Photosynthetic Efficiency | 5000 μg L⁻¹ | Inhibition of maximal Photosystem II quantum yield (Fv/Fm) on day 24. | nih.gov, researchgate.net |

| Algal Diversity | 5000 μg L⁻¹ | Decrease in Pielou and Shannon-Weiner indices on days 24 and 32. | nih.gov, researchgate.net |

| Bacterial Community | 5000 μg L⁻¹ | No significant difference observed compared to controls. | nih.gov, researchgate.net |

High concentrations of butylparaben not only suppress algal growth but also alter the diversity of the algal community within the periphyton. nih.gov In the same 32-day study, a decrease in algal diversity was documented on days 24 and 32, reflected by lower Pielou and Shannon-Weiner diversity indices. nih.govresearchgate.net Interestingly, the bacterial component of the biofilm appeared to be less sensitive to butylparaben than the algal component, showing no significant changes in community structure even at the highest tested concentrations. nih.govresearchgate.net

Modulation of Algal Growth and Photosynthetic Efficiency (e.g., Chlorophyll a, Photosystem II Quantum Yield)

Effects on Drinking Water Bacteria and Biofilms

Parabens, including butylparaben, have been detected in drinking water (DW) worldwide, raising questions about their impact on microbial communities within drinking water distribution systems (DWDS). researchgate.netnih.gov Research indicates that even environmental concentrations of these compounds can influence the bacteria present in both planktonic form and as biofilms on pipe surfaces. researchgate.netresearchgate.net

Studies evaluating the effects of various parabens on drinking water bacteria have shown that these compounds can alter bacterial characteristics. researchgate.netnih.gov While research has sometimes highlighted methylparaben as having the most pronounced effects, environmental concentrations of parabens in general (e.g., 15 µg/L) have been found to alter the culturability and density of biofilms. researchgate.netresearchgate.netnih.gov These changes were observed in biofilms of bacteria such as Acinetobacter calcoaceticus and Stenotrophomonas maltophilia, which are relevant to drinking water systems. researchgate.netnih.gov

The chemical structure of butylparaben, specifically its longer alkyl chain, influences its interaction with bacterial cells. researchgate.netresearchgate.net This structure causes it to preferentially lodge within the cell membrane, where it can alter permeability through non-covalent interactions with phospholipids. researchgate.netresearchgate.net Such disruptions can lead to changes in biofilm thickness and compromise the integrity of the bacterial membrane. researchgate.netnih.gov Studies have confirmed that parabens can induce modifications to bacterial membranes even at low environmental concentrations. researchgate.net

Table 2: Effects of Parabens on Drinking Water Biofilms

| Parameter | Paraben(s) Studied | Finding | Source(s) |

|---|---|---|---|

| Cellular Culturability & Density | Methylparaben, Propylparaben (B1679720), Butylparaben | Environmental concentrations can alter biofilm culturability and density. | researchgate.net, researchgate.net |

| Biofilm Thickness | Methylparaben, Propylparaben, Butylparaben | Exposure can lead to an increase in biofilm thickness. | researchgate.net, nih.gov |

| Membrane Integrity | Butylparaben | The compound's structure allows it to alter membrane permeability. | researchgate.net, researchgate.net |

| Membrane Modification | Methylparaben, Propylparaben, Butylparaben | Parabens induce bacterial membrane modifications at environmental concentrations (15 µg/L). | researchgate.net |

Modulation of Bacterial Virulence Factors and Motility (e.g., Stenotrophomonas maltophilia)

Stenotrophomonas maltophilia is an opportunistic gram-negative bacillus responsible for a variety of nosocomial infections. nih.gov This bacterium is considered a low-grade pathogen; however, it possesses numerous virulence factors that contribute to its ability to cause infection. researchgate.net The pathogenicity of S. maltophilia infections is associated with a number of virulence factors and the capacity of the bacterial cells to form biofilms on both abiotic surfaces and host tissues. researchgate.net

Genomic analysis has identified 154 virulence-associated genes within the S. maltophilia complex that encode for various functions, including motility, adherence, and toxin production. nih.gov The ability of S. maltophilia to form biofilms is a significant virulence factor, enhancing its resistance to antibiotics and facilitating gene transfer. frontiersin.org Quorum sensing plays a crucial role in regulating biofilm formation and the expression of other virulence factors in a cell-density-dependent manner. researchgate.net

While direct studies on the effect of butylparaben sodium on Stenotrophomonas maltophilia virulence are not extensively detailed in the provided results, the general understanding of S. maltophilia's pathogenic mechanisms provides a framework for potential interactions. Given that butylparaben has antimicrobial properties, particularly against Gram-positive bacteria, its impact on the complex virulence regulation of Gram-negative bacteria like S. maltophilia warrants further investigation. ejournals.eu

Mechanistic Ecotoxicity in Non-Mammalian Models

Oxidative Stress Induction in Aquatic and Amphibian Species (e.g., Dunaliella tertiolecta, Mauremys sinensis, Polypedates megacephalus tadpoles)

Butylparaben has been shown to induce oxidative stress in various non-mammalian aquatic and amphibian species. In the marine microalga Dunaliella tertiolecta, exposure to butylparaben sodium resulted in a significant decrease in viable algal cells and the activities of antioxidant enzymes. researchgate.netnih.gov

Studies on the Chinese striped-neck turtle, Mauremys sinensis, revealed that exposure to butylparaben led to oxidative stress in the liver. mdpi.comresearchgate.net Similarly, in the tadpoles of the spot-legged tree frog, Polypedates megacephalus, butylparaben exposure induced oxidative stress in the liver. frontiersin.orgresearchgate.net This indicates that butylparaben can disrupt the redox balance in these organisms, leading to cellular damage.

Exposure to butylparaben alters the activity of key antioxidant enzymes in aquatic and amphibian species. In Dunaliella tertiolecta, butylparaben sodium caused a marked decrease in the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.netnih.gov

In the liver of Mauremys sinensis, an increase in butylparaben concentration led to a decrease in the activity of antioxidant enzymes such as SOD, CAT, and glutathione (B108866) peroxidase (GSH-PX). mdpi.comresearchgate.netnih.gov Conversely, in Polypedates megacephalus tadpoles, the activities of SOD and GSH-PX increased with butylparaben exposure, suggesting a compensatory antioxidant response to the induced stress. frontiersin.orgresearchgate.net

| Organism | Enzyme | Effect of Butylparaben Exposure | Reference |

|---|---|---|---|

| Dunaliella tertiolecta | Superoxide Dismutase (SOD) | Decrease | researchgate.netnih.gov |

| Dunaliella tertiolecta | Catalase (CAT) | Decrease | researchgate.netnih.gov |

| Mauremys sinensis | Superoxide Dismutase (SOD) | Decrease | mdpi.comresearchgate.netnih.gov |

| Mauremys sinensis | Catalase (CAT) | Decrease | mdpi.comresearchgate.netnih.gov |

| Mauremys sinensis | Glutathione Peroxidase (GSH-PX) | Decrease | mdpi.comresearchgate.netnih.gov |

| Polypedates megacephalus tadpoles | Superoxide Dismutase (SOD) | Increase | frontiersin.orgresearchgate.net |

| Polypedates megacephalus tadpoles | Glutathione Peroxidase (GSH-PX) | Increase | frontiersin.orgresearchgate.net |

A consequence of oxidative stress is lipid peroxidation, and malondialdehyde (MDA) is a commonly used biomarker for this process. In Mauremys sinensis, the content of MDA in the liver increased with the concentration of butylparaben, indicating that the antioxidant system was inhibited and lipid peroxidation was enhanced. mdpi.comnih.gov

Similarly, in Polypedates megacephalus tadpoles, the content of MDA in the liver increased with an increase in butylparaben exposure duration and concentration. frontiersin.orgresearchgate.net These findings suggest that butylparaben-induced oxidative stress leads to significant lipid damage in the tissues of these non-mammalian vertebrates.

| Organism | Biomarker | Effect of Butylparaben Exposure | Reference |

|---|---|---|---|

| Mauremys sinensis | Malondialdehyde (MDA) | Increase | mdpi.comnih.gov |

| Polypedates megacephalus tadpoles | Malondialdehyde (MDA) | Increase | frontiersin.orgresearchgate.net |

The Nrf2-Keap1 signaling pathway is a crucial defense mechanism against oxidative stress. nih.gov In Mauremys sinensis, exposure to butylparaben resulted in an initial increase and subsequent decrease in the expression of key genes in the Nrf2-Keap1 signal pathways. mdpi.comresearchgate.net Specifically, the relative expression of Nrf2 in the liver was significantly higher in the low-concentration butylparaben groups and then decreased at higher concentrations. mdpi.com